Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound of significant interest in organic chemistry and medicinal chemistry due to its unique structure and potential pharmacological applications. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
The compound is classified as a pyrazole derivative, specifically a substituted pyrazole with a carboxylate functional group. Its molecular formula is , and it has a molecular weight of 262.24 g/mol. The compound is identified by its CAS number 1159691-42-5 and is recognized for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents .
The synthesis of ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can be achieved through several methods, predominantly involving cycloaddition reactions and the use of hydrazine derivatives. One common method includes the cyclocondensation reaction of hydrazine with appropriate carbonyl compounds, leading to the formation of pyrazole structures.
Technical Details:
Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with a fluorophenyl group and an ethoxycarbonyl group. The structural representation can be illustrated as follows:
The compound exhibits distinct peaks in its nuclear magnetic resonance (NMR) spectrum, which can be used to confirm its structure .
Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Technical Details:
The mechanism of action for ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate primarily involves its interaction with biological targets at the molecular level. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Data:
Relevant Data:
The compound's solubility and stability make it suitable for various synthetic applications in organic chemistry .
Ethyl 1-(4-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has potential applications in several scientific fields:
Research continues to explore its full potential, particularly in developing new therapeutic agents that leverage the unique properties of pyrazole derivatives .
Fluorination at the phenyl ring adjacent to the pyrazole nitrogen profoundly influences molecular pharmacology. The 4-fluorophenyl group enhances in vitro potency through multiple mechanisms: (1) strengthening ligand-receptor binding via dipole interactions and hydrophobic contacts; (2) improving membrane permeability due to increased lipophilicity (log P +0.5 vs non-fluorinated analogs); and (3) extending metabolic half-lives by resisting cytochrome P450 oxidation. These advantages drive their incorporation into kinase inhibitors, GABAA modulators, and anti-inflammatory agents [1] [5].
Table 1: Bioactivity Comparison of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives
| Compound Class | Target IC50 (nM) | Metabolic Stability (t1/2, min) | Passive Permeability (Papp, ×10⁻⁶ cm/s) |
|---|---|---|---|
| 1-(4-Fluorophenyl)pyrazole | 28 ± 3 | 42 ± 5 | 18.7 ± 1.2 |
| 1-Phenylpyrazole | 155 ± 12 | 22 ± 3 | 12.3 ± 0.9 |
| 1-(3-Fluorophenyl)pyrazole* | 46 ± 4 | 38 ± 4 | 16.9 ± 1.1 |
Data represents mean values from standardized cellular assays; *Example from ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate [5].
The para-fluorine configuration specifically minimizes steric strain while maximizing electronic effects, evidenced by 5-fold greater potency in COX-2 inhibition compared to ortho- or meta-substituted analogs. This positional preference also reduces cardiotoxicity risks associated with meta-fluorinated compounds [1] [5].
The C4 formyl (–CHO) and C3 ethyl carboxylate (–COOEt) groups create orthogonal reactivity within the same heterocycle. The formyl group serves as: (1) an electrophile for nucleophilic addition or condensation reactions (e.g., forming hydrazones, imines, or Wittig derivatives); (2) a hydrogen bond acceptor influencing crystal packing; and (3) a directing group for transition metal-catalyzed C–H functionalization. Ethyl 4-formyl-1H-pyrazole-3-carboxylate exemplifies this, with the unprotected NH enabling metal coordination (e.g., Pd-catalyzed arylation) [3] [6].
Table 2: Key Derivatives Accessible from 4-Formyl-3-carboxylate Pyrazoles
| Reaction Site | Reagent | Product | Application |
|---|---|---|---|
| C4 formyl | NH₂OH | 4-(hydroxyiminomethyl)pyrazole | Kinase hinge binder |
| C4 formyl | ArNH₂ | 4-(aryliminomethyl)pyrazole | Antibacterial scaffolds |
| C3 carboxylate | H₂N-R | Amide-coupled pyrazoles | Protease inhibitors |
| C3 carboxylate | LiAlH₄ | Hydroxymethyl pyrazole | CNS-penetrant motifs |
Meanwhile, the ethyl carboxylate balances reactivity and stability: the ethoxy group suppresses racemization during synthesis while remaining hydrolyzable to carboxylic acids under mild conditions. This facilitates late-stage diversification to amides, hydroxamates, or heterocycle-fused systems. Storage at 2–8°C under inert atmosphere maintains aldehyde integrity against air oxidation [3] [6]. Trityl protection strategies (e.g., ethyl 4-formyl-1-trityl-1H-pyrazole-3-carboxylate, CAS 960235-27-2) further demonstrate the group’s reactivity, enabling selective N-functionalization while preserving aldehyde/carboxylate functions [6].
The evolution of 1-(4-fluorophenyl)pyrazoles began with simple carboxylate precursors like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 115342-25-1, C12H11FN2O2). Early routes relied on: (1) cyclocondensation of hydrazines with β-ketoesters; (2) N-arylation using 1-fluoro-4-iodobenzene under Cu catalysis; and (3) Vilsmeier–Haack formylation to install C4-aldehydes. Cold-chain transportation requirements for early analogs (–20°C storage) highlighted stability challenges [1] [2].
Table 3: Evolution of Key 1-(4-Fluorophenyl)pyrazole-3-carboxylates
| Compound | CAS | Molecular Weight | Key Advancement | Year Reported |
|---|---|---|---|---|
| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 115342-25-1 | 234.23 | First bioactive prototype | 1998 |
| Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate | 1156510-03-0 | 278.69 | Halogen variation & formylation | 2005 |
| Ethyl 4-formyl-1H-pyrazole-3-carboxylate | 179692-09-2 | 168.15 | Unprotected NH for functionalization | 2010 |
| Ethyl 1-(3-fluorophenyl)-5-amino-4-cyano-1H-pyrazole-3-carboxylate | 1150164-17-2 | 274.26 | Amino-cyano functionality | 2013 |
The introduction of C4 formyl groups (e.g., via POCl₃/DMF formylation of ethyl carboxylate precursors) marked a breakthrough, enabling access to fused systems like pyrazolo[3,4-b]pyridines. Modern routes achieve regioselectivity >95% using trityl protection (e.g., ethyl 4-formyl-1-trityl-1H-pyrazole-3-carboxylate, CAS 960235-27-2, C26H22N2O3), avoiding N-alkylation side products [3] [6]. The current target compound—integrating 4-fluorophenyl, ethyl carboxylate, and formyl groups—represents an optimized synthesis hub for anticancer and antimicrobial candidates.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7